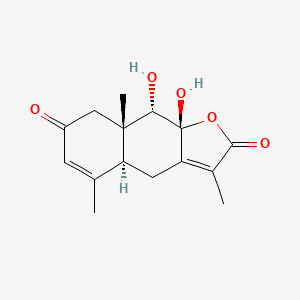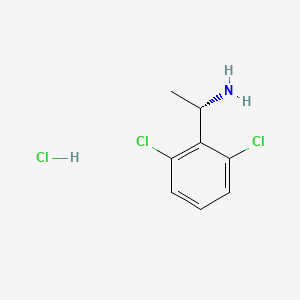
Chlorantholide E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorantholide E is a natural product that belongs to the class of sesquiterpenoids. It is isolated from the herbs of Chloranthus elatior. The molecular formula of this compound is C15H18O5, and it has a molecular weight of 278.3 g/mol. This compound is known for its various biological activities, making it a subject of interest in scientific research.
科学的研究の応用
Chlorantholide E has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.
Biology: this compound exhibits various biological activities, including anti-inflammatory, antiviral, and antioxidant properties.
Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for further studies in cancer treatment.
Industry: Although its industrial applications are limited, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Chlorantholide E typically involves extraction from natural sources, particularly from the herbs of Chloranthus elatior. The process includes several steps such as extraction, isolation, and purification. The extraction is usually performed using solvents like ethanol or methanol, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with its synthetic production.
化学反応の分析
Types of Reactions: Chlorantholide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
作用機序
The mechanism of action of Chlorantholide E involves its interaction with various molecular targets and pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Chlorantholide E is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include other chlorantholides such as Chlorantholide A, Chlorantholide B, Chlorantholide C, Chlorantholide D, and Chlorantholide F. These compounds share a similar sesquiterpenoid backbone but differ in their functional groups and biological activities .
Uniqueness: this compound stands out due to its potent anticancer and anti-inflammatory properties, which are more pronounced compared to some of its analogs. Its unique structure also contributes to its distinct biological activities, making it a valuable compound for further research and development .
特性
IUPAC Name |
(4aS,8aS,9S,9aR)-9,9a-dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-7-4-9(16)6-14(3)10(7)5-11-8(2)12(17)20-15(11,19)13(14)18/h4,10,13,18-19H,5-6H2,1-3H3/t10-,13-,14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCBMRTYDNEHU-FBUXBERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3([C@H]2O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-methyl-1-benzofuran-2-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)


![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1169329.png)
